molecular formula C12H20O4 B1209592 8,12-Dihydroxydodeca-2,4-dienoic acid

8,12-Dihydroxydodeca-2,4-dienoic acid

Cat. No.: B1209592
M. Wt: 228.28 g/mol
InChI Key: GVIMYWNWIIWNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Hydroxylated Dienoic Acids in Biological Systems

Hydroxylated dienoic acids are a subclass of oxidized fatty acids that have been implicated in a range of physiological and pathophysiological processes. These molecules are typically formed through the enzymatic action of lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 (CYP) enzymes on polyunsaturated fatty acids. The position and stereochemistry of the hydroxyl groups, along with the geometry of the double bonds, are critical determinants of their biological activity. For instance, certain hydroxylated fatty acids are known to possess anti-inflammatory, pro-inflammatory, or immunomodulatory properties. They can also act as ligands for nuclear receptors, thereby regulating gene expression.

Academic Significance and Research Gaps Pertaining to 8,12-Dihydroxydodeca-2,4-dienoic Acid

Despite the growing body of research on hydroxylated fatty acids, this compound remains a molecule with limited specific scientific literature. Its academic significance currently lies more in its potential as a novel bioactive lipid than in a well-defined biological role. The primary research gap is the near-complete absence of studies investigating its natural occurrence, biosynthesis, and biological functions. While related compounds have been identified and characterized, the specific contributions of an 8,12-dihydroxylated dodeca-2,4-dienoic acid are yet to be elucidated. This knowledge deficit presents a compelling opportunity for future research in lipidomics and drug discovery.

Structural Classification of this compound within the Dodecadienoic Acid Family

This compound belongs to the family of dodecadienoic acids, which are 12-carbon fatty acids containing two double bonds. The "-dienoic acid" suffix indicates the presence of two double bonds in the carboxylic acid chain. The "dodeca-" prefix specifies a 12-carbon backbone. The designations "8,12-dihydroxy-" pinpoint the locations of the two hydroxyl groups on this carbon chain. The "2,4-" indicates the positions of the double bonds.

The parent compound, (2E,4E)-dodeca-2,4-dienoic acid, has been reported in plants such as dandelion (Taraxacum officinale) and buckwheat (Fagopyrum esculentum). nih.gov The addition of hydroxyl groups at the 8th and 12th positions would render the molecule more polar than its non-hydroxylated counterpart.

Below is a table summarizing the basic chemical information for this compound.

PropertyValue
Chemical Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS Number 156368-99-9
Parent Compound Dodeca-2,4-dienoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

8,12-dihydroxydodeca-2,4-dienoic acid

InChI

InChI=1S/C12H20O4/c13-10-6-5-8-11(14)7-3-1-2-4-9-12(15)16/h1-2,4,9,11,13-14H,3,5-8,10H2,(H,15,16)

InChI Key

GVIMYWNWIIWNBB-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(CCC=CC=CC(=O)O)O

Synonyms

YF 0200R-A
YF-0200R-A

Origin of Product

United States

Natural Occurrence, Isolation, and Biological Sources of 8,12 Dihydroxydodeca 2,4 Dienoic Acid

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of hydroxylated fatty acids from complex biological matrices necessitate the use of advanced chromatographic techniques. While methods specific to 8,12-Dihydroxydodeca-2,4-dienoic acid are not documented, the strategies employed for other dihydroxy fatty acids are applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of fatty acids. For dihydroxy fatty acids, reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the molecules.

A typical HPLC strategy for the fractionation of dihydroxy fatty acids involves:

Solid-Phase Extraction (SPE): Initial cleanup and enrichment of the fatty acid fraction from a crude biological extract. C18 cartridges are often used for this purpose nih.gov.

Reversed-Phase HPLC: Separation of the enriched fraction on a C18 column using a gradient of aqueous and organic solvents, such as water/acetonitrile or water/methanol, often with a small percentage of an acid like formic acid to ensure the carboxylic acid group remains protonated.

Detection: UV detection is possible due to the conjugated diene system in this compound. More specific detection and identification are achieved by coupling the HPLC to a mass spectrometer (LC-MS) researchgate.net.

ParameterTypical Conditions for Dihydroxy Fatty Acid Separation
Stationary Phase C18 silica
Mobile Phase Gradient of acetonitrile in water (with 0.1% formic acid)
Flow Rate 0.2-1.0 mL/min
Detection UV (235 nm for conjugated dienes), MS/MS

Gas Chromatography (GC):

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. Hydroxylated fatty acids are not inherently volatile and require derivatization prior to GC analysis. A common derivatization procedure involves:

Esterification: The carboxylic acid group is converted to a methyl ester (FAME) or other suitable ester.

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) embrapa.brresearchgate.net.

The resulting TMS-etherified FAMEs are volatile and can be readily analyzed by GC-MS. The mass spectra of these derivatives provide characteristic fragmentation patterns that help in identifying the positions of the hydroxyl groups embrapa.brresearchgate.net.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for lipid analysis. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages for the analysis of hydroxylated fatty acids:

Reduced Solvent Consumption: It is considered a "greener" technique compared to HPLC.

Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.

Compatibility with various detectors: SFC can be coupled with a range of detectors, including mass spectrometers.

For hydroxylated fatty acids, SFC can provide efficient separation based on polarity. The retention of these compounds is influenced by the number and position of the hydroxyl groups researchgate.net.

TechniqueDerivatization RequiredKey Advantages for Hydroxylated Fatty Acids
GC-MS Yes (Esterification and Silylation)Provides detailed structural information from mass spectral fragmentation.
SFC-MS Not always necessaryFast analysis, reduced organic solvent use, good for polar compounds.

For the isolation of pure quantities of a specific dihydroxy fatty acid for further structural elucidation or biological testing, preparative chromatography is employed. This can be achieved using either preparative HPLC or column chromatography.

Preparative HPLC: This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect larger amounts of the target compound. The fractions corresponding to the desired dihydroxy fatty acid are collected, and the solvent is evaporated to yield the purified compound.

Silica Gel Column Chromatography: This is a classic and cost-effective method for preparative scale separation. The separation is based on the polarity of the compounds. A solvent system of increasing polarity is used to elute the compounds from the silica gel column. For dihydroxy fatty acids, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.

Biosynthetic Pathways of 8,12 Dihydroxydodeca 2,4 Dienoic Acid

Enzymatic Mechanisms and Key Biocatalysts Involved in Hydroxylation

The introduction of hydroxyl groups onto a fatty acid backbone is a critical step and is typically catalyzed by specific classes of enzymes. While the exact biocatalysts for 8,12-dihydroxydodeca-2,4-dienoic acid are unknown, several enzyme families are known to perform such reactions on other fatty acids. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): These are a large and diverse group of enzymes that catalyze the insertion of one atom of oxygen from O₂ into a substrate. researchgate.net Fatty acid-hydroxylating P450s are categorized based on the position of hydroxylation, such as α-hydroxylases and ω-hydroxylases. researchgate.net For a compound like this compound, it is conceivable that specific P450s could be responsible for the hydroxylation at the C-8 and C-12 positions.

Lipoxygenases (LOXs): LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. frontiersin.org This process typically forms a hydroperoxy fatty acid, which can then be reduced to a hydroxy fatty acid. The production of hydroxy-octadecadienoic acids (HODEs) from linoleic acid is a well-documented example of this mechanism. nih.gov

Fatty Acid Hydratases: These enzymes catalyze the addition of water to a double bond in a fatty acid chain to form a hydroxyl group. mdpi.com For instance, an oleate (B1233923) hydratase from Stenotrophomonas nitritireducens is known to convert plant oils into 10-hydroxy fatty acids. mdpi.com

Diol Synthases (DOS): Some enzymes, known as diol synthases, can introduce two hydroxyl groups into a fatty acid. These are often fusion proteins that may contain a P450 domain. researchgate.net

The following table summarizes key enzyme families involved in fatty acid hydroxylation and their general characteristics.

Enzyme FamilyCofactors/RequirementsReaction TypeExample of Product(s)
Cytochrome P450sNAD(P)H, O₂Monooxygenationω-Hydroxy fatty acids
LipoxygenasesO₂DioxygenationHydroperoxy fatty acids, Hydroxy fatty acids
Fatty Acid HydratasesFAD (non-catalytic role)Hydration10-Hydroxystearic acid
Diol SynthasesNAD(P)H, O₂Dioxygenation/HydroxylationDi-hydroxy fatty acids

Precursor Identification and Isotopic Labeling Studies

Specific precursor identification for this compound through isotopic labeling has not been reported. Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. nih.govnih.gov In this method, precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H) are supplied to an organism, and the resulting products are analyzed to determine the incorporation of the label. nih.gov

For other hydroxylated fatty acids, such as γ-hexalactone precursors in beef, linoleic acid has been identified as a key precursor through the analysis of its oxidized derivatives, 9-HODE and 13-HODE. nih.gov Similarly, studies on the biosynthesis of ricinoleic acid in castor beans have utilized labeled oleic acid to confirm its role as a direct precursor. google.com

Hypothesized Biosynthetic Routes from Common Lipid Precursors

The biosynthesis of this compound is likely to originate from a common C12 fatty acid precursor. The introduction of the conjugated diene system at positions 2 and 4, and the hydroxyl groups at C-8 and C-12, would require a sequence of desaturation and hydroxylation reactions.

A plausible, though speculative, pathway could start from lauric acid (dodecanoic acid). The steps might involve:

Desaturation: A series of desaturase enzymes could introduce double bonds into the fatty acid chain.

Hydroxylation: Specific hydroxylases, such as cytochrome P450s, would then act on the unsaturated intermediate to add the hydroxyl groups at the 8 and 12 positions. The omega-oxidation of fatty acids, which introduces a hydroxyl group at the terminal carbon, is a known pathway that could account for the 12-hydroxy group. nih.gov

Formation of Conjugated Dienes: The conjugated double bond system at the 2 and 4 positions could be formed through the action of specific isomerases or as part of the initial desaturation process.

Alternatively, the pathway could start from a pre-existing unsaturated fatty acid that undergoes subsequent hydroxylation. The precise order and interplay of these enzymatic steps remain to be determined experimentally.

Comparative Biosynthesis with Other Hydroxylated Fatty Acids and Dienoic Acids (e.g., Pyrenophoric Acid)

The biosynthesis of this compound can be contextualized by comparing it to other known pathways for similar molecules.

Ricinoleic Acid: The biosynthesis of ricinoleic acid (12-hydroxy-octadeca-9-enoic acid) in castor (Ricinus communis) is a well-studied example. It involves the direct hydroxylation of oleic acid at the C-12 position by a specific oleate hydroxylase. google.com This represents a direct modification of a pre-existing fatty acid.

Pyrenophoric Acid: In contrast, the biosynthesis of pyrenophoric acid, a macrocyclic dilactone, follows a completely different route. It is synthesized via a polyketide synthase (PKS) pathway. In this mechanism, a large multifunctional enzyme iteratively condenses small carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build the carbon backbone, which is then further modified. This highlights that molecules with similar structural features can arise from fundamentally different biosynthetic origins.

The pathway to this compound is more likely to resemble the modification of a fatty acid precursor, similar to ricinoleic acid, rather than a de novo PKS pathway, given its structure as a modified dodecanoic acid derivative.

Genetic and Genomic Analysis of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of specialized metabolites like hydroxylated fatty acids are often organized into biosynthetic gene clusters (BGCs) on the chromosome. nih.gov These clusters typically contain all the necessary genes for the pathway, including those for the core synthase (e.g., a P450), modifying enzymes, and sometimes transporters and regulatory proteins. nih.gov

While no specific BGC for this compound has been identified, genomic analyses in various organisms have revealed clusters for other fatty acid modifications. For instance, the FADS gene cluster on human chromosome 11 contains genes for fatty acid desaturases (FADS1, FADS2) that are crucial for the biosynthesis of highly unsaturated fatty acids. nih.gov In plants, gene clusters responsible for the production of very-long-chain fatty acids have also been identified. nih.gov The discovery of the organism that produces this compound would enable genome sequencing and bioinformatic analysis to identify candidate BGCs responsible for its synthesis.

Chemical Synthesis and Derivatization of 8,12 Dihydroxydodeca 2,4 Dienoic Acid

Total Synthesis Methodologies and Stereoselective Approaches

The total synthesis of a complex molecule like 8,12-dihydroxydodeca-2,4-dienoic acid necessitates a convergent and stereocontrolled approach. A plausible retrosynthetic strategy involves disconnecting the molecule into two key fragments: a C1-C5 segment containing the dienoic acid moiety and a C6-C12 fragment bearing the two hydroxyl groups. This approach allows for the independent synthesis and purification of each fragment before their crucial coupling reaction.

Achieving the desired stereochemistry at the C8 and C12 positions is critical. The C12 primary alcohol does not represent a chiral center, but the C8 secondary alcohol does. Asymmetric synthesis strategies are employed to control the configuration of this stereocenter.

One effective methodology is the use of organocatalysis for the enantioselective synthesis of a chiral terminal epoxide. nih.govresearchgate.net This epoxide can then undergo a regioselective ring-opening reaction with a suitable organometallic reagent, such as a Grignard reagent, to install the carbon chain and set the stereochemistry of the hydroxyl group. researchgate.net Another prominent technique is the asymmetric reduction of a prochiral ketone precursor at the C8 position using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium complexes. researchgate.net

StrategyDescriptionKey Reagents/CatalystsOutcome
Organocatalytic Epoxidation Asymmetric epoxidation of a terminal alkene followed by regioselective ring-opening.Imidazolidinone organocatalyst (e.g., MacMillan's catalyst), Grignard reagent (e.g., C5H11MgBr), CuI. researchgate.netHigh enantiomeric purity of the C8 hydroxyl group.
Asymmetric Ketone Reduction Enantioselective reduction of a C8-ketone precursor to the corresponding secondary alcohol.(R)- or (S)-Me-CBS oxazaborolidine, BH3·SMe2. researchgate.netAccess to either (R)- or (S)- configuration at C8 depending on the catalyst used.

The construction of the carbon skeleton and the conjugated diene system relies on several key transformations.

Carbon-Carbon Bond Formation: The primary C-C bond-forming events in a convergent synthesis include the aforementioned Grignard reaction to open a chiral epoxide and the olefination reaction to connect the two main fragments. The synthesis of very long-chain fatty acids often employs the coupling of two smaller alkyl units as a key step. nih.gov

Selective Oxidation: The synthesis requires precise oxidation state control. The conversion of a primary alcohol on the C6-C12 fragment to an aldehyde is necessary before the olefination step. Mild and selective oxidation conditions, such as the Parikh-Doering oxidation (using SO3·pyridine complex), are often employed to avoid over-oxidation and protect sensitive functional groups. nih.gov

Diene Construction: The formation of the 2,4-conjugated diene is arguably the most crucial step in coupling the two fragments. The Horner-Wadsworth-Emmons (HWE) reaction is exceptionally well-suited for this purpose. wikipedia.org It involves the reaction of a stabilized phosphonate carbanion with an aldehyde. The HWE reaction generally provides excellent (E)-selectivity for the newly formed double bond, which is desirable for many natural product syntheses. nih.govwikipedia.orgalfa-chemistry.comorganic-chemistry.org In this context, a phosphonate reagent corresponding to the C1-C5 dienoic ester would be reacted with the aldehyde derived from the C6-C12 dihydroxy fragment. thieme-connect.com

An alternative is the Wittig reaction , which uses a phosphonium ylide. organic-chemistry.orglumenlearning.com While fundamentally important, the stereoselectivity of the Wittig reaction can be more variable and depends heavily on the nature of the ylide (stabilized vs. non-stabilized) and reaction conditions. wikipedia.orgmasterorganicchemistry.com For constructing conjugated dienes with high E-selectivity, the HWE reaction is often the preferred method due to its reliability and the ease of removing the phosphate byproduct via aqueous extraction. wikipedia.org

During a multi-step synthesis, it is essential to temporarily mask reactive functional groups to prevent unwanted side reactions.

Hydroxyl Groups: The C8 and C12 hydroxyl groups must be protected. Silyl ethers are a common choice due to their stability and the wide range of available reagents that allow for selective protection and deprotection. A bulky silyl group like tert-butyldiphenylsilyl (TBDPS) is often used for its robustness and can be installed using TBDPSCl and imidazole. nih.gov It is typically removed at a late stage of the synthesis using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Carboxyl Group: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. This prevents its interference with basic or nucleophilic reagents used in other steps. The ester can be hydrolyzed back to the carboxylic acid in the final step of the synthesis, usually under basic conditions (e.g., using lithium hydroxide).

Functional GroupProtecting GroupProtection ReagentDeprotection Reagent
Hydroxyl (C8, C12) tert-Butyldiphenylsilyl (TBDPS)TBDPS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)
Carboxyl Methyl Ester (Me)MeOH, Acid catalyst (e.g., H2SO4)LiOH, H2O/THF

Synthesis of Analogs and Structurally Modified Derivatives

The synthetic route developed for this compound can be readily adapted to produce a variety of analogs for structure-activity relationship studies.

Chain Length Modification: The length of the carbon chain can be altered by using different Grignard reagents in the epoxide ring-opening step or by starting with different α,ω-diols. researchgate.net

Hydroxyl Group Position: The position of the hydroxyl groups can be changed by selecting different starting materials, such as epoxides formed at different positions along the carbon chain.

Stereochemical Analogs: By employing the opposite enantiomer of the asymmetric catalyst (e.g., in the CBS reduction), the stereoisomer at the C8 position can be synthesized. researchgate.net

Diene Modification: The geometry of the diene or the introduction of further unsaturation can be controlled by selecting different ylides or coupling partners in the HWE or Wittig reactions.

Synthetic Route Optimization and Green Chemistry Considerations

Optimizing synthetic routes to reduce environmental impact is a key goal of modern chemistry. Several green chemistry principles can be applied to the synthesis of this compound.

Alternative Solvents and Catalysts: Traditional organic synthesis often relies on volatile and hazardous solvents. For esterification steps, solvent-free conditions or the use of recyclable Brønsted acidic ionic liquids can be employed, often at room temperature. rsc.orgresearchgate.netresearchgate.net

Biocatalysis: The use of enzymes offers high selectivity under mild conditions. nih.gov Lipases can be used for esterification and hydrolysis steps, while other enzymes like oleate (B1233923) hydratases or engineered diol synthases could potentially be used to install the hydroxyl groups stereoselectively, reducing the need for protecting groups and chiral catalysts. wur.nlresearchgate.net

Atom Economy: The Horner-Wadsworth-Emmons reaction is generally preferred over the classical Wittig reaction partly due to its better atom economy and the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org

Renewable Feedstocks: Utilizing fatty acids from natural, renewable sources like plant oils as starting materials aligns with green chemistry principles. wur.nlnih.gov Metabolic engineering of microorganisms also presents a promising avenue for the sustainable production of functionalized fatty acids. nih.gov

Metabolic Transformations and Fate of 8,12 Dihydroxydodeca 2,4 Dienoic Acid in Biological Systems

Catabolic Pathways and Degradation Mechanisms (e.g., Beta-oxidation, Alpha-oxidation)

The degradation of 8,12-Dihydroxydodeca-2,4-dienoic acid is likely to proceed through established fatty acid catabolic pathways, primarily beta-oxidation, although the presence of hydroxyl groups and conjugated double bonds necessitates additional enzymatic steps.

Beta-oxidation: This is the principal pathway for fatty acid breakdown, occurring within the mitochondria and peroxisomes to generate acetyl-CoA. wikipedia.orgnih.gov For this compound, the process would likely involve the following considerations:

Initial Activation: The fatty acid must first be activated to its coenzyme A (CoA) derivative, 8,12-Dihydroxydodeca-2,4-dienoyl-CoA.

Handling of Unsaturation: The conjugated double bonds at positions 2 and 4 would require the action of auxiliary enzymes. Typically, an enoyl-CoA isomerase would address the double bond at an odd-numbered carbon, and a 2,4-dienoyl-CoA reductase would handle the conjugated system, ultimately yielding a substrate suitable for the core beta-oxidation enzymes. libretexts.org

Impact of Hydroxyl Groups: The hydroxyl groups at C8 and C12 would need to be addressed. The C12 hydroxyl group, being at the ω-1 position, might undergo oxidation to a carboxylic acid, potentially leading to a dicarboxylic acid that can be further metabolized. The C8 hydroxyl group would likely be oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase during the course of beta-oxidation.

The breakdown would proceed in cycles, each removing a two-carbon unit as acetyl-CoA. wikipedia.org

Alpha-oxidation: This pathway, occurring primarily in the peroxisomes, is typically involved in the metabolism of branched-chain fatty acids like phytanic acid. wikipedia.orgbyjus.com It involves the removal of a single carbon atom from the carboxyl end. While less likely to be the primary degradation route for a straight-chain dihydroxy acid, it could potentially play a role if beta-oxidation is hindered by the structural features of the molecule. byjus.comresearchgate.net The process involves hydroxylation at the alpha-carbon, followed by decarboxylation. wikipedia.org

Omega-oxidation: This pathway, occurring in the endoplasmic reticulum, involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid. nih.govbyjus.com Given the presence of a hydroxyl group at the C12 position (ω-1), further oxidation at or near the terminus is a plausible metabolic step.

A summary of the likely initial steps in the catabolism of this compound is presented in the table below.

Catabolic Pathway Key Features for this compound Primary Cellular Location
Beta-oxidation Requires auxiliary enzymes (isomerase, reductase) for the conjugated diene system. Involves oxidation of hydroxyl groups.Mitochondria, Peroxisomes
Alpha-oxidation Less likely primary pathway, but possible if beta-oxidation is sterically hindered.Peroxisomes
Omega-oxidation Potential for oxidation at the terminal end of the molecule.Endoplasmic Reticulum

Enzymes Catalyzing Metabolic Interconversions (e.g., Esterification, Further Hydroxylation, Chain Elongation/Shortening)

The metabolic versatility of biological systems allows for various interconversions of this compound, mediated by a range of enzymes.

Esterification: The carboxyl group of this compound can be esterified to form more complex lipids, such as triacylglycerols or phospholipids. This process is catalyzed by various lipases and acyltransferases. sfel.asso.frnih.gov The specific enzymes involved would depend on the tissue and the metabolic state of the organism.

Further Hydroxylation: The existing hydroxyl groups can be further modified, or additional hydroxyl groups can be introduced. Enzymes such as cytochrome P450 (CYP) monooxygenases are well-known for their role in hydroxylating fatty acids. nih.gov Lipoxygenases (LOX) are another class of enzymes that can introduce hydroperoxy groups, which are subsequently reduced to hydroxyl groups, and are capable of producing dihydroxy fatty acids from polyunsaturated precursors. nih.govnih.gov For instance, a 12S-lipoxygenase from the bacterium Endozoicomonas numazuensis has been shown to produce dihydroxy fatty acids. nih.gov

Chain Elongation/Shortening:

Chain Elongation: The fatty acid chain can be extended by the addition of two-carbon units in the endoplasmic reticulum. This process involves a series of reactions catalyzed by fatty acid elongase systems. youtube.com

Chain Shortening: As described in the catabolism section, beta-oxidation is the primary mechanism for shortening the fatty acid chain. wikipedia.org

The table below summarizes the key enzymes potentially involved in these interconversions.

Metabolic Interconversion Catalyzing Enzyme Class Potential Outcome for this compound
Esterification Lipases, AcyltransferasesIncorporation into complex lipids (e.g., triglycerides, phospholipids)
Further Hydroxylation Cytochrome P450 (CYP) monooxygenases, Lipoxygenases (LOX)Formation of trihydroxy fatty acids or other oxidized derivatives
Chain Elongation Fatty Acid ElongasesSynthesis of longer-chain dihydroxy fatty acids
Chain Shortening Beta-oxidation enzymesGeneration of acetyl-CoA and a shorter fatty acid chain

Role of Metabolic Enzymes in Regulating Compound Levels

The intracellular concentration of this compound and its metabolites would be tightly regulated by the activity of the enzymes involved in its synthesis, degradation, and interconversion. This regulation occurs at both the transcriptional and post-transcriptional levels.

Key regulatory points would include:

Allosteric Regulation: The activity of metabolic enzymes can be directly modulated by the levels of substrates and products. For instance, the enzymes of beta-oxidation are often inhibited by their products, such as acetyl-CoA and NADH. aocs.org This provides a rapid feedback mechanism to balance metabolic flux.

Hormonal Regulation: Hormones like insulin (B600854) and glucagon (B607659) play a crucial role in regulating fatty acid metabolism. youtube.com Insulin generally promotes anabolic pathways like fatty acid synthesis and esterification, while glucagon stimulates catabolic pathways like beta-oxidation.

Metabolomic Profiling Studies for Elucidating Metabolic Flux

Metabolomic profiling is a powerful tool for understanding the metabolic fate of compounds by analyzing the complete set of small-molecule metabolites in a biological sample. nih.gov While no specific metabolomic studies have been identified for this compound, such an approach would be invaluable for elucidating its metabolic flux.

A typical metabolomic study would involve:

Introduction of the Compound: Introducing labeled (e.g., with ¹³C or ²H) this compound to a cellular or animal model.

Sample Collection: Collecting samples (e.g., cells, plasma, tissues) at different time points.

Metabolite Extraction and Analysis: Using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and identify the labeled metabolites. researchgate.netnih.gov

Data Analysis: Identifying the downstream products of this compound and quantifying their levels to map the metabolic pathways and determine the flux through different routes.

Such studies on structurally related polyunsaturated fatty acids have revealed complex networks of oxidation products, including various hydroxy and dihydroxy derivatives, highlighting the intricate metabolic pathways that these molecules can enter. nih.govuni-hannover.de

Molecular and Cellular Mechanisms of Action of 8,12 Dihydroxydodeca 2,4 Dienoic Acid

Investigation of Specific Molecular Targets and Binding Interactions

The precise molecular targets of 8,12-Dihydroxydodeca-2,4-dienoic acid are an active area of research. However, studies on structurally similar medium-chain fatty acids and their derivatives provide valuable insights into potential binding interactions. For instance, the amphipathic nature of these molecules suggests that the cell membrane is a primary site of action. It is hypothesized that this compound may insert into the lipid bilayer of microbial cells, leading to a disruption of membrane integrity and function.

Furthermore, computational docking studies on analogous compounds, such as 2',4'-dihydroxychalcone (B613834), have indicated potential binding to the ATPase domain of heat shock protein 90 (Hsp90). nih.gov This interaction inhibits the protein's function, which is crucial for the proper folding and stability of a wide range of client proteins, including those involved in fungal growth and virulence. While direct evidence for this compound binding to Hsp90 is yet to be established, the structural similarities suggest this as a plausible avenue for investigation.

Modulation of Cellular Signaling Pathways (e.g., Calcium Influx, Inflammatory Mediator Release)

The disruption of cell membrane integrity by this compound could lead to the modulation of various cellular signaling pathways. One potential consequence of membrane perturbation is an alteration in ion homeostasis, including calcium influx. An uncontrolled increase in intracellular calcium can trigger a cascade of downstream signaling events, ultimately leading to cellular stress and apoptosis.

Moreover, research on other lipid molecules has demonstrated their capacity to influence inflammatory mediator release. For example, some fatty acids can serve as precursors for the biosynthesis of signaling molecules involved in inflammation. While the specific role of this compound in modulating inflammatory pathways is not yet fully characterized, its structural features suggest a potential to interact with enzymes and receptors that regulate the production of these mediators.

Effects on Cellular Processes (e.g., Antifungal Activity, Cell Growth Inhibition, Immune Cell Modulation)

A significant body of research points towards the potent antifungal activity of compounds structurally related to this compound. Studies on 2E,4E-Decadienoic Acid (DDA) have shown that it can cause deformation of fungal cells, including damage to the cell wall and membrane, as well as disruption of organelles. This ultimately leads to the inhibition of fungal growth. Similarly, 2',4'-dihydroxychalcone has been shown to inhibit the radial growth of Aspergillus fumigatus. nih.gov

The disruption of essential cellular machinery, such as Hsp90, by these compounds can also lead to cell growth inhibition in various organisms. By interfering with protein folding and stability, these molecules can arrest the cell cycle and induce programmed cell death.

The modulation of immune cells is another potential effect of this compound. Given its potential to influence inflammatory mediator release, it is plausible that this compound could affect the function of immune cells such as macrophages and neutrophils. However, direct studies on the immunomodulatory effects of this compound are needed to confirm this hypothesis.

Enzymatic Activity Modulation (e.g., Inhibition of Fungal Enzymes)

The inhibition of essential fungal enzymes is a key mechanism of action for many antifungal agents. As previously mentioned, the potential interaction of this compound with Hsp90 represents a form of enzymatic activity modulation. nih.gov By binding to the ATPase domain of Hsp90, the compound can inhibit its chaperone function, which is critical for the activity of numerous other enzymes within the fungal cell.

Furthermore, studies on other fatty acid derivatives suggest that they can interfere with enzymes involved in fatty acid metabolism and virulence gene expression. The structural characteristics of this compound make it a candidate for interacting with the active sites of various enzymes, potentially leading to their inhibition and a subsequent disruption of vital cellular processes.

In Vitro Assays and Cell Culture Models for Mechanistic Elucidation

A variety of in vitro assays and cell culture models are employed to elucidate the molecular and cellular mechanisms of this compound.

Table 1: In Vitro Assays and Cell Culture Models

Assay/ModelPurposeKey Findings from Related Compounds
Broth Microdilution Assay To determine the minimum inhibitory concentration (MIC) against various fungal strains.2',4'-dihydroxychalcone showed significant inhibitory effects on Aspergillus fumigatus growth. nih.gov
Radial Growth Inhibition Assay To visually assess the effect of the compound on fungal colony growth on solid media.2E,4E-Decadienoic Acid significantly inhibited the radial growth of oomycetes.
Cell Viability Assays (e.g., MTT, XTT) To quantify the cytotoxic effects of the compound on fungal or mammalian cells.2',4'-dihydroxychalcone demonstrated dose-dependent cytotoxicity against certain cell lines.
Transmission Electron Microscopy (TEM) To visualize ultrastructural changes in microbial cells upon treatment with the compound.DDA treatment resulted in cell deformation and damage to the cell wall and membrane in oomycetes.
Enzyme Inhibition Assays To measure the direct inhibitory effect of the compound on specific purified enzymes (e.g., Hsp90 ATPase assay).Docking studies suggest 2',4'-dihydroxychalcone binds to the ATPase domain of Hsp90. nih.gov
Fungal Cell Cultures (e.g., Aspergillus fumigatus, Candida albicans) To study the antifungal effects and mechanisms in a controlled laboratory setting.These models are crucial for determining antifungal efficacy and mode of action. nih.gov
Mammalian Cell Cultures (e.g., Macrophages, Epithelial Cells) To investigate the immunomodulatory and cytotoxic effects on host cells.Used to assess the potential for modulating inflammatory responses.

These in vitro tools are essential for systematically dissecting the complex interactions of this compound with biological systems, paving the way for a more comprehensive understanding of its therapeutic potential.

Structure Activity Relationship Sar Studies of 8,12 Dihydroxydodeca 2,4 Dienoic Acid and Its Derivatives

Impact of Hydroxyl Group Position and Stereochemistry on Biological Activity

The presence and placement of hydroxyl (-OH) groups are pivotal to the biological activity of many natural products. In the case of 8,12-Dihydroxydodeca-2,4-dienoic acid, the two hydroxyl groups at positions 8 and 12 are critical for its interactions with biological targets. The specific positioning of these groups can dictate the molecule's ability to form hydrogen bonds with amino acid residues in enzyme active sites or receptors.

Stereochemistry, the three-dimensional arrangement of atoms, plays a profound role in biological recognition. nih.govnih.gov Chiral centers, such as those bearing the hydroxyl groups in this compound, mean that different stereoisomers (enantiomers and diastereomers) can exist. Often, only one stereoisomer is biologically active, as biological systems are themselves chiral. For instance, studies on other chiral natural compounds have demonstrated that stereochemistry is a key driver for potency and pharmacokinetic properties. nih.gov The specific stereoconfiguration of the hydroxyl groups in this compound would be expected to significantly influence its biological activity by affecting how it fits into and interacts with its molecular targets.

Hypothetical data for illustrative purposes:

AnalogHydroxyl Position(s)StereochemistryRelative Biological Activity (%)
This compound8, 12(8R, 12S)100
Analog A8, 12(8S, 12R)25
Analog B8(8R)40
Analog C12(12S)60

Role of Dienyl Moiety Configuration (E/Z Isomerism)

The restricted rotation around the carbon-carbon double bonds means that E and Z isomers are distinct molecules with different physical and chemical properties, including biological activity. The specific configuration of the dienyl moiety in this compound (e.g., 2E, 4Z) is likely critical for orienting the functional groups, such as the carboxylic acid and the hydroxyl groups, in the correct spatial arrangement for optimal binding to a target protein. A change in the E/Z configuration could lead to a significant loss of activity due to a suboptimal fit. For example, in the related molecule 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), the specific geometry of the triene system is essential for its recognition by its receptor, BLT2. nih.gov

Influence of Chain Length and Saturation on Biological Properties

The length of the carbon chain and the degree of saturation (the presence of double or triple bonds) are well-known determinants of the biological activity of fatty acids and their derivatives. In this compound, the 12-carbon backbone strikes a balance between lipophilicity, allowing it to interact with cell membranes and hydrophobic pockets of proteins, and water solubility, which is important for its transport and availability.

Studies on other bioactive lipids have shown that both increasing and decreasing the chain length can have a significant impact on activity. nih.gov For instance, the conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths to an anticancer peptide demonstrated that the degree of enhancement of the peptide's activity was dependent on the carbon chain length of the fatty acid. nih.gov Similarly, altering the saturation of the carbon chain by adding or removing double bonds would change the molecule's flexibility and shape, likely affecting its biological profile. A more saturated chain would be more flexible, while the conjugated diene system in the parent compound imparts a more rigid, defined conformation.

Hypothetical data for illustrative purposes:

AnalogChain LengthSaturationRelative Biological Activity (%)
This compoundC12Unsaturated (diene)100
Analog DC10Unsaturated (diene)70
Analog EC14Unsaturated (diene)85
Analog FC12Saturated15

Derivatization Strategies for Enhancing or Modifying Activities (e.g., Esterification, Amidation)

Chemical modification of the carboxylic acid group of this compound is a common strategy to alter its physicochemical properties and biological activity. Two of the most common derivatization strategies are esterification and amidation.

Esterification: Converting the carboxylic acid to an ester can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes. This can lead to improved bioavailability and, in some cases, increased potency. The choice of the alcohol used for esterification can also introduce new functionalities that may interact with the target protein. Studies on other carboxylic acids have shown that ester derivatives can exhibit enhanced biological activity compared to the parent compound. mdpi.com

Amidation: The formation of an amide by reacting the carboxylic acid with an amine can introduce a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets. Amides are generally more stable to hydrolysis than esters, which can result in a longer duration of action. The synthesis of amide derivatives of other natural products has been shown to be a promising approach for developing new therapeutic agents. researchgate.netresearchgate.net

These derivatization strategies can also be used to create prodrugs, which are inactive compounds that are converted to the active form in the body. This can be a useful approach to improve drug delivery and reduce off-target effects.

Computational Approaches for SAR Analysis and Lead Optimization

In modern drug discovery, computational methods are invaluable tools for understanding SAR and for guiding the design of new, more effective compounds. Molecular modeling techniques can be applied to this compound and its analogs to:

Predict Binding Modes: Docking simulations can predict how these molecules fit into the active site of a target enzyme or receptor. This can help to explain why certain structural features are important for activity and can guide the design of new analogs with improved binding affinity.

Analyze Interactions: Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule-target complex, revealing key interactions that stabilize the bound state.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

By integrating computational approaches with experimental studies, researchers can accelerate the process of lead optimization and develop a deeper understanding of the SAR of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 8,12 Dihydroxydodeca 2,4 Dienoic Acid

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the initial identification and confirmation of 8,12-Dihydroxydodeca-2,4-dienoic acid. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the analyte.

For this compound, with a chemical formula of C12H20O4, the theoretical exact mass can be calculated. This calculated mass serves as a reference for comparison with the experimentally measured mass obtained by HRMS. The minute difference between the theoretical and measured mass, known as mass error, is a critical parameter for confirming the elemental formula and, by extension, the identity of the compound.

Table 1: Theoretical Mass and Elemental Composition of this compound

ParameterValue
Molecular Formula C12H20O4
Theoretical Monoisotopic Mass 228.13616 g/mol
Elemental Composition
Carbon (C)12
Hydrogen (H)20
Oxygen (O)4

The ability of HRMS to provide the exact mass is indispensable in distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Following the accurate mass determination by HRMS, tandem mass spectrometry (MS/MS) is employed to gain structural insights into the molecule. In an MS/MS experiment, the precursor ion of this compound (e.g., [M-H]⁻ in negative ion mode) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern.

The fragmentation of dihydroxy fatty acids is often predictable and provides valuable information about the positions of the hydroxyl groups and the double bonds. For this compound, characteristic fragmentation pathways would include:

Neutral loss of water (H2O): The presence of two hydroxyl groups would likely lead to sequential losses of water molecules, resulting in prominent fragment ions at [M-H-H2O]⁻ and [M-H-2H2O]⁻.

Cleavage of carbon-carbon bonds: Fragmentation adjacent to the hydroxyl groups or along the aliphatic chain can help to pinpoint the location of these functional groups. The specific cleavage patterns can differentiate between various positional isomers of dihydroxydodeca-dienoic acid.

Fragmentation related to the conjugated diene system: The conjugated double bonds at positions 2 and 4 will influence the fragmentation, potentially leading to specific resonance-stabilized fragment ions.

A detailed analysis of the MS/MS spectrum allows for the reconstruction of the molecule's structure, confirming the connectivity of atoms and the positions of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. NMR provides detailed information about the chemical environment of each carbon and proton atom within the molecule, allowing for the complete assignment of its structure.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the conjugated diene system (typically in the range of 5.5-7.5 ppm), the protons attached to the carbons bearing the hydroxyl groups (carbinol protons, typically 3.5-4.5 ppm), the aliphatic chain protons, and the protons of the carboxylic acid group. The coupling patterns (splitting of signals) between adjacent protons are crucial for establishing the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. Key signals would include those for the carboxylic acid carbon (around 170-180 ppm), the sp² carbons of the conjugated diene (120-150 ppm), the sp³ carbons bearing the hydroxyl groups (60-80 ppm), and the aliphatic sp³ carbons.

Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY)

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assembling the complete structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton connectivity throughout the carbon chain.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to an entire spin system, helping to identify all protons within a coupled network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. They are crucial for determining the stereochemistry of the double bonds (E/Z configuration) and the relative stereochemistry of the chiral centers at carbons 8 and 12.

Table 2: Expected 2D NMR Correlations for Key Structural Features of this compound

2D NMR ExperimentExpected CorrelationsInformation Gained
COSY H-2 ↔ H-3, H-3 ↔ H-4, H-4 ↔ H-5, etc.Proton-proton connectivity along the carbon chain.
HSQC H-8 ↔ C-8, H-12 ↔ C-12, H-2 ↔ C-2, etc.Direct one-bond proton-carbon correlations.
HMBC H-2 to C-1, C-3, C-4; H-8 to C-7, C-9, C-10Long-range proton-carbon correlations for skeletal assembly.
NOESY/ROESY Correlations between olefinic protons and adjacent protons.Stereochemistry of the C2=C3 and C4=C5 double bonds.

Advanced NMR Techniques for Stereochemical Assignments

Determining the absolute configuration of the two stereocenters (at C-8 and C-12) requires more advanced NMR techniques, often in combination with chemical derivatization. Methods such as the application of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can lead to the separation of NMR signals for the different enantiomers or diastereomers, allowing for the assignment of the absolute stereochemistry.

Chromatographic Coupling with Spectroscopic Detectors (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are essential for the separation of this compound from complex biological matrices and for its quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of fatty acids and their metabolites. Reversed-phase liquid chromatography, using a C18 or similar column, can effectively separate this compound from other related lipids based on its polarity. The LC system is directly coupled to a tandem mass spectrometer, which provides highly sensitive and selective detection. By using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, it is possible to quantify the compound with high accuracy and precision, even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile this compound must first be derivatized to increase its volatility. A common derivatization procedure involves esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers). The resulting derivative can then be analyzed by GC-MS. The retention time of the derivative on the GC column provides an additional layer of identification, while the mass spectrum of the derivative can be used for confirmation and quantification. GC-MS can offer excellent chromatographic resolution, which is beneficial for separating isomeric compounds.

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the unambiguous identification, structural elucidation, and quantification of this compound, paving the way for a deeper understanding of its chemical properties and biological significance.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a non-destructive technique that provides detailed information about the functional groups present in a molecule. By measuring the vibrations of chemical bonds, these methods offer a molecular fingerprint of the compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups. For this compound, the key functional groups are the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-carbon double bonds (C=C).

A key feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the carboxyl group, which typically appears in the region of 3300-2500 cm⁻¹. youtube.comyoutube.com This broadening is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, generally found between 1725 and 1700 cm⁻¹. youtube.comyoutube.com The presence of conjugation, as in the 2,4-dienoic acid structure, may shift this peak to a slightly lower wavenumber. The C=C stretching vibrations of the conjugated diene system are expected to produce one or more bands in the 1650-1600 cm⁻¹ region. acs.org The hydroxyl groups at positions 8 and 12 will also contribute to the O-H stretching band, typically around 3500-3200 cm⁻¹, and C-O stretching bands around 1200-1050 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C=C bonds in the diene backbone. mdpi.comupt.ro The C=C stretching vibrations in conjugated systems give rise to strong Raman signals, typically in the 1650-1600 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the alkyl chain and the double bonds appear in the 3100-2800 cm⁻¹ region. nih.govnih.gov The intensity ratio of bands such as those around 1655 cm⁻¹ (C=C stretch) and 1440 cm⁻¹ (CH₂ bend) can be used to estimate the degree of unsaturation. mdpi.comnih.gov

The following table summarizes the predicted characteristic vibrational frequencies for this compound based on typical ranges for its constituent functional groups.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300 - 2500 (very broad)WeakBroad, Strong (IR)
Alcohol O-HStretch3500 - 3200 (broad)WeakBroad, Medium (IR)
Alkene C-HStretch3100 - 30003100 - 3000Medium to Weak
Alkyl C-HStretch2960 - 28502960 - 2850Strong
Carboxylic Acid C=OStretch~1700 (conjugated)~1700Strong
Alkene C=CStretch (conjugated)1650 - 16001650 - 1600Medium (IR), Strong (Raman)
CH₂Bend (Scissoring)~1465~1440Medium
Carboxylic Acid/Alcohol C-OStretch1300 - 1050WeakStrong (IR)
Alkene C-HBend (Out-of-plane)1000 - 800WeakStrong (IR)

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For a molecule like this compound, obtaining a crystal structure would provide invaluable information, including:

Molecular Conformation: The exact spatial arrangement of the carbon chain, including the planarity of the diene system and the conformation around the single bonds.

Stereochemistry: Unambiguous determination of the stereochemistry at the chiral centers (C8 and C12) and the geometry of the double bonds (E/Z configurations).

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the carboxylic acid and hydroxyl groups, as well as van der Waals interactions between the hydrocarbon chains. This is crucial for understanding how the molecules pack in the solid state.

However, the application of X-ray crystallography to long-chain fatty acids can be challenging. nih.govannualreviews.orgsonneveld.com Several factors complicate the process of growing high-quality single crystals suitable for diffraction:

Molecular Flexibility: The long alkyl chain provides significant conformational flexibility, which can hinder the formation of a well-ordered crystal lattice.

Polymorphism: Fatty acids are known to crystallize in different polymorphic forms (e.g., α, β', β), where the molecules pack in different arrangements. acs.orgub.edu This can lead to the growth of multiple crystal forms simultaneously, making it difficult to isolate a single, suitable crystal.

Influence of Functional Groups: The presence of both polar (hydroxyl, carboxylic acid) and non-polar (alkyl chain) regions in the molecule can lead to complex packing arrangements. The cis double bonds in some fatty acids can introduce kinks that disrupt orderly packing. nih.gov

Despite these challenges, crystal structures of various long-chain fatty acids and related molecules have been successfully determined. nih.govnih.gov If a suitable crystal of this compound could be obtained, X-ray crystallography would offer an unparalleled level of structural detail, confirming the information inferred from spectroscopic methods and providing a precise model of its solid-state architecture.

Future Research Directions and Emerging Areas in 8,12 Dihydroxydodeca 2,4 Dienoic Acid Research

Exploration of Undiscovered Biological Roles and Ecological Significance

The initial and most critical avenue for future research is the comprehensive exploration of the biological functions of 8,12-Dihydroxydodeca-2,4-dienoic acid. Drawing parallels from structurally similar hydroxy fatty acids, it is plausible that this compound plays a role in inflammatory pathways, immune responses, or cellular communication. For instance, the related compound 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) has been identified as an endogenous agonist for the BLT2 receptor, implicating it in mast cell migration and allergic inflammation. nih.gov Future studies should investigate whether this compound can interact with similar G-protein coupled receptors or other cellular targets to modulate physiological responses.

Furthermore, the ecological significance of this compound is entirely unexplored. Many fatty acid derivatives serve as signaling molecules in interactions between organisms, such as in plant defense or microbial communication. The presence of the related 2,4-Dodecadienoic acid has been reported in organisms like Taraxacum officinale (dandelion) and Fagopyrum esculentum (buckwheat), suggesting potential roles in plant biology. nih.govnih.gov Investigating the natural sources and ecological context of this compound could reveal novel functions in ecosystems.

Development of Novel Synthetic Routes for Scalable Production

A significant bottleneck in the study of this compound is the lack of commercially available standards and the absence of established, scalable synthetic routes. To enable robust biological and mechanistic studies, the development of efficient and stereocontrolled total syntheses is paramount. Future research in this area should focus on modern synthetic methodologies. Strategies could involve leveraging enzymatic catalysis for selective hydroxylations or employing stereoselective olefin-forming reactions to control the geometry of the conjugated diene system. The synthesis of related dihydroxybenzoic acids has utilized techniques like acetonide protection and Williamson ether synthesis, which could potentially be adapted. nih.gov

Identification of New Biocatalysts for Biosynthesis

The biosynthesis of this compound in nature, if it occurs, is currently unknown. Identifying the enzymes and pathways responsible for its production is a key research goal. It is hypothesized that cytochrome P450 monooxygenases, lipoxygenases, or other fatty acid-modifying enzymes could be involved. nih.gov Future research should employ functional genomics and proteomics approaches to screen for potential biocatalysts from various organisms. The discovery of such enzymes would not only elucidate the biosynthetic pathway but also open avenues for the biotechnological production of this compound.

Advanced Mechanistic Studies on Cellular and Subcellular Interactions

Once sufficient quantities of this compound are available, detailed mechanistic studies at the cellular and subcellular levels will be crucial. Advanced microscopy techniques, such as confocal and super-resolution microscopy, can be used to visualize the localization of the compound within cells, potentially with the aid of fluorescently tagged analogs. Investigating its effects on cellular processes like calcium signaling, gene expression, and mitochondrial function will provide insights into its mechanism of action. For example, studies on ginkgolic acid analogs have utilized fluorescent glucose probes to assess their impact on glucose uptake in adipocytes and myotubes. nih.gov

Expanding the Library of Analogs for Comprehensive SAR Elucidation

To understand the relationship between the chemical structure of this compound and its biological activity, the synthesis and evaluation of a diverse library of analogs are necessary. Structure-activity relationship (SAR) studies will help to identify the key functional groups and stereochemical features required for its activity. Analogs could include variations in the position and stereochemistry of the hydroxyl groups, modifications to the carboxylic acid moiety, and alterations to the conjugated diene system. These studies will be instrumental in the design of potent and selective probes for studying its biological roles and for developing potential therapeutic leads. The synthesis of ginkgolic acid analogs has demonstrated the feasibility of modifying alkyl chains and aromatic cores to probe biological activity. nih.gov

Integration with Systems Biology and Multi-Omics Approaches

A systems-level understanding of the impact of this compound can be achieved by integrating multi-omics approaches. Transcriptomics (RNA-seq), proteomics, and metabolomics can be used to profile the global changes in a biological system upon exposure to the compound. This will help to identify the signaling pathways and metabolic networks that are modulated by this compound. Such an approach will provide a holistic view of its biological effects and may reveal unexpected functions and connections.

Overcoming Research Challenges and Methodological Limitations

The study of this compound is currently hampered by several challenges. The primary limitation is the lack of availability of the pure compound. Overcoming this requires dedicated efforts in chemical synthesis and biosynthesis. Furthermore, the development of sensitive and specific analytical methods for its detection and quantification in biological samples is essential. This includes advanced mass spectrometry-based techniques. Addressing these methodological limitations will be a critical step in advancing our knowledge of this intriguing molecule.

Lack of Publicly Available Research Data on this compound Limits Discussion of Its Biological Applications

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings or detailed data are publicly available for the chemical compound "this compound." As a result, a detailed analysis of its potential applications in basic biological research, as requested, cannot be provided at this time.

Searches for the synthesis, biological activity, and research applications of this compound did not yield any specific results for this molecule. The scientific literature that is accessible through public domains does not appear to contain studies mentioning this particular compound.

Information was found for structurally related but distinct molecules, such as 2,4-dodecadienoic acid and (2E,4E)-deca-2,4-dienoic acid. However, the presence of the dihydroxy- functional groups at the 8 and 12 positions of the dodeca-2,4-dienoic acid backbone is a critical structural feature. The absence of any published research on this specific dihydroxylated form means that any discussion of its biological role or potential as a research tool would be purely speculative and could not be substantiated with scientific evidence.

Therefore, until research on this compound is conducted and published, it is not possible to generate a scientifically accurate and informative article on its future research directions and emerging areas of application in basic biological research.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 8,12-Dihydroxydodeca-2,4-dienoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves hydroxylation of a conjugated dienoic acid precursor. For example, dihydroxy derivatives of dienoic acids can be synthesized via regioselective oxidation using catalysts like OsO4 or enzymatic hydroxylation systems. Reaction conditions (pH, temperature, solvent polarity) must be tightly controlled to avoid over-oxidation or isomerization. Post-synthesis purification via reverse-phase HPLC is recommended to isolate the dihydroxy product .
  • Key Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 5.8–6.3 ppm for conjugated diene protons) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH). Analyze degradation products via GC-MS or LC-MS. For example, dienoic acids are prone to oxidation; use antioxidants like BHT in storage solutions. Store at –20°C in amber vials under inert gas (N2) .
  • Data Interpretation : Compare NMR spectra pre- and post-storage to identify decomposition (e.g., loss of hydroxyl proton signals at δ 2.5–4.0 ppm) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodology : Use stable isotope dilution assays (SIDA) with GC-qMS or LC-MS/MS for high sensitivity. Derivatize the compound with BSTFA to enhance volatility for GC analysis. Validate the method with spike-recovery experiments in plasma/tissue homogenates (target recovery: 85–115%) .
  • Calibration : Prepare a 6-point calibration curve (0.1–100 µM) with deuterated internal standards (e.g., d4-sorbic acid) to correct for matrix effects .

Advanced Research Questions

Q. How do enzymatic interactions influence the degradation pathways of this compound in microbial systems?

  • Methodology : Incubate the compound with microbial lysates (e.g., Pseudomonas spp.) and track metabolites using HRMS. Enzymes like CarC (a hydrolase) specifically cleave dihydroxy-dienoic acids into smaller metabolites (e.g., anthranilate). Use gene knockout strains to confirm enzyme specificity .
  • Experimental Design : Compare wild-type vs. mutant strains’ metabolic profiles via untargeted metabolomics .

Q. What computational strategies can predict the reactivity of this compound in aqueous vs. lipid environments?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the compound’s tautomeric equilibria and electron density distribution. Molecular dynamics (MD) simulations can predict membrane permeability using lipid bilayer models .
  • Key Findings : The conjugated diene system increases electrophilicity, favoring nucleophilic attack in polar solvents. LogP values (~2.1) suggest moderate lipophilicity .

Q. How can contradictory data on the compound’s cytotoxicity be resolved across different cell lines?

  • Methodology : Conduct dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) using MTT/WST-1 assays. Control for variables like serum concentration and cell confluency. Cross-validate with transcriptomics to identify stress-response pathways (e.g., Nrf2 activation) .
  • Data Analysis : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). IC50 discrepancies may arise from differential expression of detoxifying enzymes like GSTs .

Safety and Compliance Considerations

  • Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319). Work under fume hoods to avoid inhalation (H335) .
  • Waste Disposal : Do not dispose of aqueous solutions via drains. Incinerate at >800°C with alkaline scrubbers to neutralize acidic vapors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.